Butenafine Hydrochloride

Catalog No.
S567747
CAS No.
101827-46-7
M.F
C23H28ClN
M. Wt
353.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butenafine Hydrochloride

CAS Number

101827-46-7

Product Name

Butenafine Hydrochloride

IUPAC Name

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride

Molecular Formula

C23H28ClN

Molecular Weight

353.9 g/mol

InChI

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H

InChI Key

LJBSAUIFGPSHCN-UHFFFAOYSA-N

SMILES

Array

Synonyms

butenafine, butenafine hydrochloride, KP 363, KP-363, Mentax, N-4-tert-butylbenzyl-N-methyl-1-naphthalene methylamine hydrochloride

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl

The exact mass of the compound Butenafine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. It belongs to the ontological category of ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Butenafine Hydrochloride (CAS 101827-46-7) is a synthetic benzylamine-derived squalene epoxidase inhibitor primarily procured for advanced topical antifungal formulations. As a hydrochloride salt, it resolves the severe aqueous insolubility of its free base (<100 ng/mL) by offering high processability and solubility in standard organic solvents such as methanol, ethanol, and chloroform [1]. This specific physicochemical profile, combined with its high lipophilicity, makes it a highly sought-after active pharmaceutical ingredient (API) for manufacturers developing sustained-release dermatological creams, gels, and lipid-based nanocarriers designed to target dermatophyte infections.

Substituting Butenafine Hydrochloride with standard allylamines (e.g., Terbinafine) or azoles (e.g., Clotrimazole) fundamentally alters formulation kinetics, efficacy, and safety profiles. Azoles are primarily fungistatic and operate by inhibiting cytochrome P450 enzymes, which introduces significant risks of systemic drug-drug interactions when absorbed[1]. In contrast, Butenafine is strictly fungicidal and selectively targets fungal squalene epoxidase without affecting human CYP450 pathways. Furthermore, compared to Terbinafine, Butenafine's distinct benzylamine structure and specific partition coefficient drive a prolonged 72-hour depot effect in the stratum corneum, meaning generic substitution will fail to replicate the sustained-release pharmacokinetics required for short-course or once-daily topical regimens[2].

Significantly Lower Minimum Fungicidal Concentration (MFC) Against Dermatophytes

In comparative susceptibility assays against key dermatophytes, Butenafine Hydrochloride demonstrates significantly enhanced fungicidal activity compared to standard benchmarks. Quantitative data indicates that its Minimum Fungicidal Concentration (MFC) is 4 to 130 times lower than that of baseline comparators including Terbinafine, Naftifine, and Clotrimazole [1].

Evidence DimensionMinimum Fungicidal Concentration (MFC)
Target Compound DataMFC up to 130x lower
Comparator Or BaselineTerbinafine, Naftifine, Clotrimazole
Quantified Difference4 to 130-fold reduction in MFC
ConditionsIn vitro susceptibility testing against dermatophyte strains

Allows formulators to achieve high fungicidal efficacy at lower active pharmaceutical ingredient (API) concentrations, reducing formulation costs and potential local toxicity.

Prolonged Stratum Corneum Retention for Sustained Release

Butenafine Hydrochloride's specific lipophilicity enables it to form a functional reservoir in the epidermal layers. Post-application, it remains detectable at therapeutic concentrations in the stratum corneum for up to 72 hours, significantly outperforming the tissue clearance rates of standard topical azoles [1]. This depot effect is a direct result of its benzylamine structure and is critical for once-daily formulations.

Evidence DimensionEpidermal retention time
Target Compound DataUp to 72 hours in stratum corneum
Comparator Or BaselineStandard topical azoles (Rapid tissue clearance)
Quantified DifferenceSustained 72-hour reservoir effect
ConditionsIn vivo topical application and epidermal extraction

Essential for procuring APIs intended for high-compliance, short-duration topical antifungal regimens where sustained release is a primary product claim.

Organic Solvent Solubility for Advanced Lipid Nanoparticle (SLN) Formulation

While the free base of Butenafine has limited water solubility (<100 ng/mL), the hydrochloride salt is freely soluble in methanol, ethanol, and chloroform, and highly compatible with lipid excipients such as oleic acid lipids and triglycerides [1]. This solubility profile enables high encapsulation efficiency in Solid Lipid Nanoparticle (SLN) and self-nanoemulsifying drug delivery systems (SNEDDS), a processability metric that is difficult to achieve with less lipophilic or strictly aqueous-soluble analogs.

Evidence DimensionExcipient solubility and encapsulation compatibility
Target Compound DataFreely soluble in ethanol/chloroform; high lipid encapsulation
Comparator Or BaselineButenafine free base (<100 ng/mL water solubility)
Quantified DifferenceOrders of magnitude higher solubility in formulation solvents
ConditionsLipid-based formulation (SLN / SNEDDS) preparation

Dictates the selection of the HCl salt form over the free base for manufacturers developing advanced nano-delivery systems requiring precise lipid partitioning.

Target Specificity and Absence of Cytochrome P450 Inhibition

Unlike imidazole and triazole antifungals, which routinely inhibit cytochrome P450 enzymes and disrupt adrenal or gonadal hormone synthesis, Butenafine Hydrochloride selectively targets fungal squalene epoxidase [1]. It exhibits no significant inhibition of human CYP450 enzymes, thereby eliminating the risk of systemic drug-drug interactions commonly associated with azole procurement substitutes.

Evidence DimensionCYP450 enzyme inhibition
Target Compound DataNo CYP450 inhibition
Comparator Or BaselineImidazole/Triazole antifungals (Strong CYP450 inhibitors)
Quantified DifferenceComplete avoidance of CYP450-mediated drug interactions
ConditionsEnzymatic profiling and systemic safety studies

Provides a critical safety differentiator for formulators seeking to avoid the systemic toxicity and contraindications of azole-based products, especially in combination therapies.

Advanced Topical Dermatological Formulations (Creams & Gels)

Directly leveraging its 72-hour stratum corneum depot effect and low Minimum Fungicidal Concentration (MFC), Butenafine Hydrochloride is a primary API for high-efficacy, short-course topical treatments (e.g., 1% creams) targeting tinea pedis, corporis, and cruris [1].

Solid Lipid Nanoparticle (SLN) and Nanoemulsion Development

Exploiting the hydrochloride salt's high solubility in organic solvents and lipid excipients, this compound is highly suited for deep-penetrating nano-delivery systems designed to treat refractory fungal infections like onychomycosis, where standard aqueous formulations fail to penetrate [1].

Combination Therapies Requiring High Safety Margins

Because it does not inhibit cytochrome P450 enzymes, Butenafine Hydrochloride is a highly suitable candidate for co-formulation with potent corticosteroids (e.g., clobetasol propionate) to treat inflammatory fungal infections, avoiding the complex drug-drug interactions inherent to azole antifungals [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

353.1910276 Da

Monoisotopic Mass

353.1910276 Da

Heavy Atom Count

25

Appearance

White Solid

Melting Point

208-210°C

UNII

R8XA2029ZI

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antifungal Agents

Pharmacology

Butenafine Hydrochloride is the hydrochloride salt form of butenafine, a synthetic benzylamine derivative with fungicidal properties. Butenafine hydrochloride interferes with the biosynthesis of ergosterol, an important component of fungal cell membranes, by inhibiting the epoxidation of squalene. This alters fungal membrane permeability and causes growth inhibition. Butenafine hydrochloride is active against a number of dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Sporothrix schenckii, and yeasts, including Candida albicans and C. parapsilosis.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

101827-46-7

Wikipedia

Butenafine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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